

# Lack of Independent Reproducibility Data for Chmfl-flt3-122 Findings

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Chmfl-flt3-122 |           |
| Cat. No.:            | B606659        | Get Quote |

Despite a thorough review of the published scientific literature, there is currently a lack of independent, publicly available data to assess the reproducibility of the initial findings for the FLT3 inhibitor, **Chmfl-flt3-122**, across different laboratories. The primary and most comprehensive source of information remains the original discovery paper by Li et al. (2015) from the High Magnetic Field Laboratory, Chinese Academy of Sciences, and associated institutions.

While this seminal paper provides a detailed characterization of **Chmfl-flt3-122**, including its biochemical potency, cellular activity, and in vivo efficacy, subsequent independent studies that replicate these experiments and report their own quantitative data have not been identified in the public domain. Commercial suppliers of **Chmfl-flt3-122** cite the original 2015 publication as the primary source for the compound's biological activity.

A clinical trial for a compound named HYML-122 in patients with FLT3 positive relapsed or refractory acute myeloid leukemia (AML) has been noted; however, it is not definitively confirmed to be the same molecule as **Chmfl-flt3-122**, and data from this trial is not yet publicly available to compare with the preclinical findings.

Therefore, this guide will summarize the key findings from the original discovery paper by Li et al. (2015) to serve as a baseline for future reproducibility studies. It is crucial for researchers and drug development professionals to recognize that the following data originates from a single source and awaits independent validation.



#### Summary of Key Findings from Li et al. (2015)

The following tables summarize the quantitative data presented in the initial discovery of **Chmfl-flt3-122**.

Table 1: Biochemical and Cellular Potency of Chmfl-flt3-122

| Target/Cell Line                | Assay Type         | Metric | Value (nM) |
|---------------------------------|--------------------|--------|------------|
| FLT3 Kinase                     | Biochemical Assay  | IC50   | 40         |
| BTK Kinase                      | Biochemical Assay  | IC50   | 421        |
| c-KIT Kinase                    | Biochemical Assay  | IC50   | 559        |
| MV4-11 (FLT3-ITD positive AML)  | Cell Proliferation | Glso   | 22         |
| MOLM-13 (FLT3-ITD positive AML) | Cell Proliferation | Gl50   | 21         |
| MOLM-14 (FLT3-ITD positive AML) | Cell Proliferation | GI50   | 42         |

Table 2: In Vivo Efficacy of Chmfl-flt3-122 in a Xenograft Model

| Animal Model     | Treatment               | Outcome                              |
|------------------|-------------------------|--------------------------------------|
| MV4-11 Xenograft | 50 mg/kg Chmfl-flt3-122 | Significant tumor growth suppression |

### Experimental Protocols from Li et al. (2015)

Kinase Inhibition Assay: The inhibitory activity of **Chmfl-flt3-122** against FLT3, BTK, and c-KIT kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Cell Proliferation Assay: The anti-proliferative activity of **Chmfl-flt3-122** was evaluated in FLT3-ITD positive human AML cell lines (MV4-11, MOLM-13, and MOLM-14). Cells were treated with



varying concentrations of the compound for 72 hours, and cell viability was measured using a CellTiter-Glo luminescent cell viability assay.

In Vivo Xenograft Model: Nude mice were subcutaneously inoculated with MV4-11 cells. Once tumors reached a palpable size, mice were orally administered with **Chmfl-flt3-122** at a dose of 50 mg/kg. Tumor volume was measured periodically to assess the anti-tumor efficacy.

#### Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of **Chmfl-flt3-122** and the general workflow of its preclinical evaluation as described in the discovery paper.



Click to download full resolution via product page

Caption: FLT3 signaling pathway and the inhibitory action of Chmfl-flt3-122.





Click to download full resolution via product page

Caption: Preclinical evaluation workflow for **Chmfl-flt3-122**.

In conclusion, while **Chmfl-flt3-122** shows promise as a potent and selective FLT3 inhibitor based on the initial report, the broader scientific community awaits independent studies to confirm these findings and establish their reproducibility. Researchers considering the use of **Chmfl-flt3-122** should be aware of this limitation and may need to conduct their own validation experiments.

To cite this document: BenchChem. [Lack of Independent Reproducibility Data for Chmfl-flt3-122 Findings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606659#reproducibility-of-chmfl-flt3-122-findings-across-different-labs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com